molecular formula C17H16BrNO B5322517 3-(benzylamino)-1-(4-bromophenyl)-2-buten-1-one

3-(benzylamino)-1-(4-bromophenyl)-2-buten-1-one

Cat. No. B5322517
M. Wt: 330.2 g/mol
InChI Key: FGBXTBGXTNACMU-ACCUITESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(benzylamino)-1-(4-bromophenyl)-2-buten-1-one, also known as BB-22, is a synthetic cannabinoid that has been gaining attention in the scientific community due to its potential therapeutic applications. BB-22 is a member of the indole-3-carboxamide family of compounds, which are known to have cannabinoid receptor agonist activity.

Mechanism of Action

3-(benzylamino)-1-(4-bromophenyl)-2-buten-1-one acts as a cannabinoid receptor agonist, binding to both CB1 and CB2 receptors in the brain and peripheral tissues. This results in the activation of various signaling pathways, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) pathways. These effects ultimately lead to the modulation of neurotransmitter release and the regulation of various physiological processes.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects, including the modulation of pain perception, mood regulation, and immune function. It has been shown to have analgesic effects in animal models, and may be useful in the treatment of chronic pain. Additionally, this compound has been found to have anxiolytic and antidepressant effects in animal studies, suggesting that it may be useful in the treatment of mood disorders. This compound has also been found to have immunomodulatory effects, potentially making it useful in the treatment of autoimmune disorders.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(benzylamino)-1-(4-bromophenyl)-2-buten-1-one in lab experiments is its high potency and selectivity for cannabinoid receptors. This allows for precise modulation of receptor activity, which can be useful in studying the effects of cannabinoids on various physiological processes. However, one limitation of this compound is its potential for abuse and dependence, which may limit its use in certain research applications.

Future Directions

There are several potential future directions for research on 3-(benzylamino)-1-(4-bromophenyl)-2-buten-1-one. One area of interest is the development of novel analgesics that do not have the potential for abuse and dependence seen with traditional opioids. This compound may be a promising candidate for this type of research, given its analgesic effects and selectivity for cannabinoid receptors. Additionally, further research is needed to fully understand the potential therapeutic applications of this compound, particularly in the treatment of mood disorders and autoimmune disorders. Finally, there is a need for continued development of safer and more effective synthetic cannabinoids, which may have a wide range of potential therapeutic applications.

Synthesis Methods

3-(benzylamino)-1-(4-bromophenyl)-2-buten-1-one can be synthesized through a multi-step process involving the reaction of 4-bromobenzyl cyanide with 3-methylbut-2-enoyl chloride, followed by the addition of benzylamine and acid hydrolysis. This method has been optimized to produce high yields of pure this compound.

Scientific Research Applications

3-(benzylamino)-1-(4-bromophenyl)-2-buten-1-one has been studied for its potential use in the treatment of various medical conditions, including chronic pain, anxiety, and depression. It has been shown to have analgesic effects in animal models, and may have potential as a non-opioid pain reliever. Additionally, this compound has been found to have anxiolytic and antidepressant effects in animal studies, suggesting that it may be useful in the treatment of mood disorders.

properties

IUPAC Name

(E)-3-(benzylamino)-1-(4-bromophenyl)but-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO/c1-13(19-12-14-5-3-2-4-6-14)11-17(20)15-7-9-16(18)10-8-15/h2-11,19H,12H2,1H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGBXTBGXTNACMU-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C1=CC=C(C=C1)Br)NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C(=O)C1=CC=C(C=C1)Br)/NCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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